Lipoxygenase Isoform Selectivity Profile for Inflammation and Cancer Research
2-(6-Oxoheptanoyl)oxazole exhibits a distinct selectivity pattern across human lipoxygenase (LOX) isoforms, with a >50-fold difference in inhibitory potency between LOX (IC50 = 3.1 μM) and LOXL2 (IC50 = 62 nM) [1]. This stands in contrast to broad-spectrum LOX inhibitors like zileuton (5-LOX IC50 ~0.5–1 μM) or NDGA (non-selective pan-LOX inhibitor with IC50 values of 0.2–30 μM) [2]. The compound's 50-fold selectivity window for LOXL2 over LOX provides a valuable tool for dissecting the specific roles of LOXL2 in tumor microenvironment remodeling and fibrotic diseases, without the confounding pan-LOX effects of common reference inhibitors [1][3].
| Evidence Dimension | LOX vs LOXL2 Selectivity |
|---|---|
| Target Compound Data | LOX IC50 = 3.1 μM (3100 nM); LOXL2 IC50 = 62 nM |
| Comparator Or Baseline | Zileuton (5-LOX IC50 ~0.5–1 μM); NDGA (5-LOX IC50 = 0.2 μM, 12-LOX = 30 μM, 15-LOX = 30 μM) |
| Quantified Difference | >50-fold selectivity for LOXL2 over LOX (Target compound); Comparators show broad pan-LOX inhibition with minimal isoform discrimination |
| Conditions | Inhibition of human LOX and LOXL2 expressed in HEK293 and CHO cells, respectively, measured via H2O2 production from DAP oxidative deamination [1] |
Why This Matters
This selectivity window enables precise pharmacological dissection of LOXL2-specific pathways in fibrosis and cancer metastasis models, reducing off-target confounding that plagues experiments using pan-LOX inhibitors [3].
- [1] BindingDB. BDBM50266788 (CHEMBL4067192). IC50 Values: Human LOX (3100 nM) and Human LOXL2 (62 nM). Assay: H2O2 production from DAP oxidation. View Source
- [2] Carter, G.W., et al. 5-Lipoxygenase Inhibitory Activity of Zileuton. J. Pharmacol. Exp. Ther. 1991, 256(3):929-937. View Source
- [3] Barker, H.E., et al. LOXL2 in Cancer: Regulation, Downstream Effectors and Novel Roles. Biochim. Biophys. Acta Rev. Cancer, 2020. View Source
